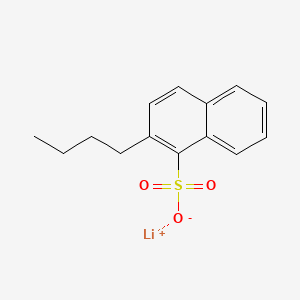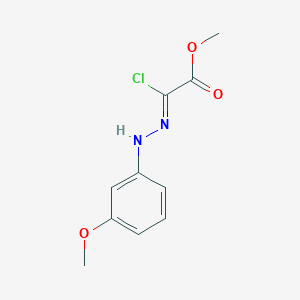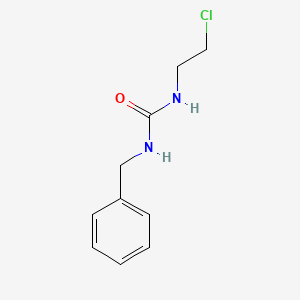
Urea, 1-benzyl-3-(2-chloroethyl)-
Descripción general
Descripción
Urea, 1-benzyl-3-(2-chloroethyl)-: is an organic compound with the molecular formula C10H13ClN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a benzyl group and another by a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-benzyl-3-(2-chloroethyl)- typically involves the reaction of benzylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCONHCH}_2\text{CH}_2\text{Cl} ]
Industrial Production Methods: In an industrial setting, the production of Urea, 1-benzyl-3-(2-chloroethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-benzyl-3-(2-chloroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed in the presence of acids or bases, leading to the formation of benzylamine and 2-chloroethylamine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: New derivatives with different functional groups.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Benzylamine and 2-chloroethylamine.
Aplicaciones Científicas De Investigación
Chemistry: Urea, 1-benzyl-3-(2-chloroethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anticancer or antimicrobial properties.
Industry: In the industrial sector, Urea, 1-benzyl-3-(2-chloroethyl)- can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of Urea, 1-benzyl-3-(2-chloroethyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This can result in the inhibition of enzymatic activities or the disruption of cellular processes. The benzyl group may enhance the compound’s ability to interact with hydrophobic regions of target molecules, increasing its efficacy.
Comparación Con Compuestos Similares
1-Benzyl-3-(2-chloroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Benzyl-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of the urea moiety.
1-Benzyl-3-(2-chloroethyl)guanidine: Similar structure but with a guanidine group instead of the urea moiety.
Uniqueness: Urea, 1-benzyl-3-(2-chloroethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-benzyl-3-(2-chloroethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHZLLOIIQGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213046 | |
| Record name | Urea, 1-benzyl-3-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63668-36-0 | |
| Record name | Urea, 1-benzyl-3-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063668360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC162260 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-benzyl-3-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


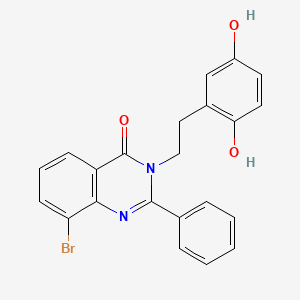

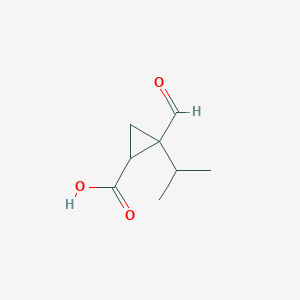
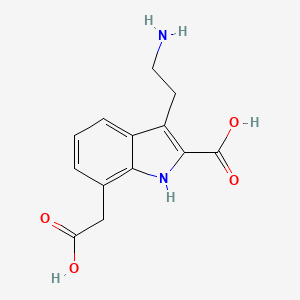
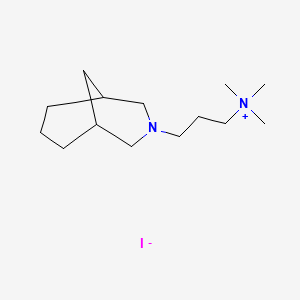

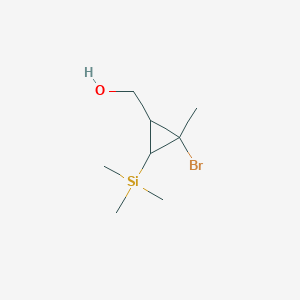

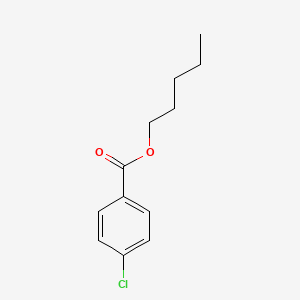

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
